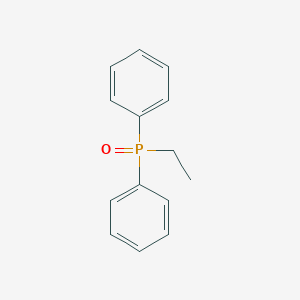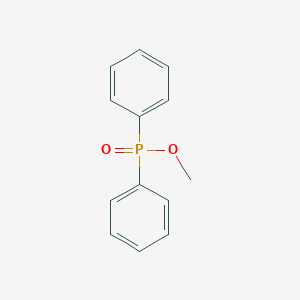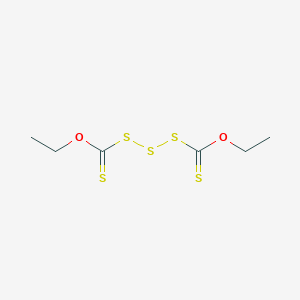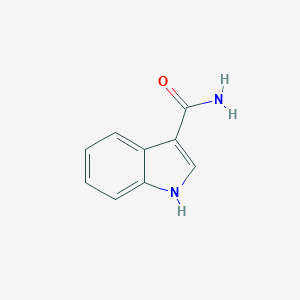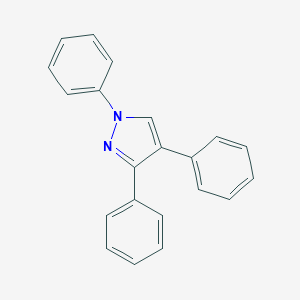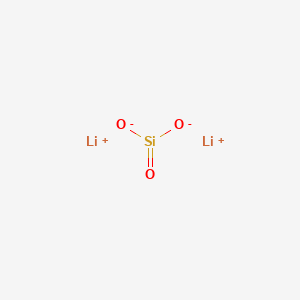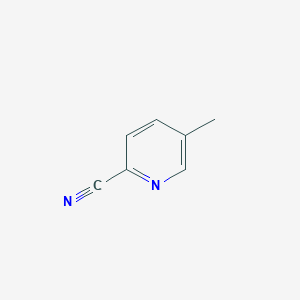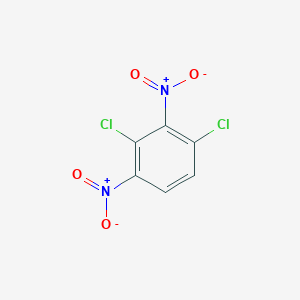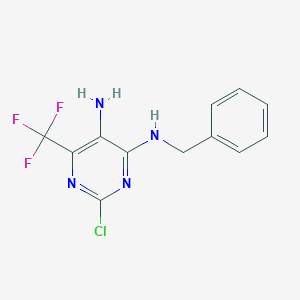
3-Hydroxydesmonomethylpromazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxydesmonomethylpromazine is a chemical compound that belongs to the phenothiazine class. It is a derivative of chlorpromazine, which is a well-known antipsychotic drug. This compound is a potential therapeutic agent that has been studied for its various pharmacological effects.
Mécanisme D'action
The exact mechanism of action of 3-Hydroxydesmonomethylpromazine is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which reduces the activity of the dopaminergic system. This results in a decrease in the symptoms of psychosis and schizophrenia. In addition, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. In addition, this compound has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. These effects suggest that this compound could be useful in the treatment of inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hydroxydesmonomethylpromazine in lab experiments is that it is a well-studied compound with known pharmacological effects. This makes it easier to design experiments and interpret the results. However, one limitation of using this compound is that it is not a widely used compound, which could make it difficult to obtain and work with.
Orientations Futures
There are several future directions for the study of 3-Hydroxydesmonomethylpromazine. One direction is to further investigate its potential as an antipsychotic and antidepressant agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, more research is needed to understand the exact mechanism of action of this compound and its potential use in the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of 3-Hydroxydesmonomethylpromazine involves the reaction of chlorpromazine with sodium borohydride in the presence of a catalyst such as palladium on carbon. The reaction leads to the reduction of the iminium ion in chlorpromazine to yield this compound. The yield of the reaction can be improved by using a higher concentration of sodium borohydride and a higher temperature.
Applications De Recherche Scientifique
3-Hydroxydesmonomethylpromazine has been studied for its various pharmacological effects, including its potential as an antipsychotic, antidepressant, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In addition, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
10120-31-7 |
|---|---|
Formule moléculaire |
C16H18N2OS |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
10-[3-(methylamino)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C16H18N2OS/c1-17-9-4-10-18-13-5-2-3-6-15(13)20-16-11-12(19)7-8-14(16)18/h2-3,5-8,11,17,19H,4,9-10H2,1H3 |
Clé InChI |
KPNZJQVYAKBDDT-UHFFFAOYSA-N |
SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |
SMILES canonique |
CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |
Autres numéros CAS |
10120-31-7 |
Synonymes |
3-HDMMP 3-hydroxydesmonomethylpromazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



